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Compound of Interest

Compound Name: Aureobasidin I

Cat. No.: B15181467 Get Quote

Technical Support Center: Aureobasidin A
Transformation
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers using Aureobasidin A as a selection agent in yeast transformation

experiments.

Troubleshooting Guides
Problem 1: No colonies appear on the selection plates.
Question: I performed a yeast transformation with a plasmid containing the AUR1-C resistance

gene and plated the cells on media with Aureobasidin A, but I don't see any colonies. What

could be the problem?

Answer:

Several factors could lead to a complete lack of transformants. Here are the most common

causes and their solutions:

Inefficient Transformation: The overall transformation efficiency might be too low. This can be

due to suboptimal cell health, poor quality or incorrect amount of DNA, or incorrect execution

of the transformation protocol.
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Solution: Always include a positive control transformation with a known plasmid and

selection marker to verify the efficiency of your competent cells and protocol. Review the

detailed transformation protocol provided below to ensure all steps are followed correctly.

Incorrect Aureobasidin A Concentration: The concentration of Aureobasidin A in your plates

might be too high for the level of expression of the AUR1-C gene from your plasmid.

Solution: The optimal concentration of Aureobasidin A can vary depending on the yeast

strain and the expression level of the resistance gene. It is recommended to perform a

dose-response experiment to determine the minimal inhibitory concentration (MIC) for

your specific strain.[1] A common starting concentration for S. cerevisiae is 0.1-0.5 µg/mL.

[2][3][4]

Degraded Aureobasidin A: Aureobasidin A is light-sensitive and can degrade if not stored

properly.

Solution: Store Aureobasidin A stock solutions at 4°C and protected from light. Prepare

fresh selection plates and avoid prolonged storage.

No Recovery Period: After heat shock, cells are fragile and need time to recover and express

the resistance gene before being subjected to the selective pressure of Aureobasidin A.

Solution: Include a recovery step after heat shock by resuspending the cells in a non-

selective medium (like YPD) and incubating for several hours before plating on selective

media.[5]

Problem with the Plasmid: The plasmid DNA may be of poor quality, contain mutations in the

AUR1-C gene, or you may have used a vector that cannot replicate in yeast.[1]

Solution: Verify the integrity and concentration of your plasmid DNA. Sequence the AUR1-

C gene to ensure it is free of mutations. Confirm that your plasmid contains a yeast origin

of replication.

Problem 2: Very few colonies on the selection plates.
Question: I got a few colonies, but the transformation efficiency is much lower than expected.

How can I improve it?
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Answer:

Low transformation efficiency is a common issue. Here are several factors to consider for

optimization:

Suboptimal Cell Health and Density: The physiological state of the yeast cells is critical for

high transformation efficiency.

Solution: Use actively growing cells in the mid-logarithmic phase (OD600 between 0.8-

1.0).[6] Cultures that are in stationary phase will have significantly lower transformation

efficiency.[6]

Incorrect Amount of DNA: Both too little and too much DNA can reduce transformation

efficiency.

Solution: For plasmid transformations, the efficiency generally does not increase linearly

with DNA amounts above 1 µg.[6] For integrative transformations, up to 5 µg of linearized

DNA may be beneficial.[6] It is recommended to use 0.1-1 µg of high-quality plasmid DNA

for optimal results.

Heat Shock Parameters: The duration and temperature of the heat shock are critical for

successful DNA uptake.

Solution: For S. cerevisiae, a heat shock at 42°C is typically used. The optimal duration

can vary, but a 15-minute incubation has been shown to be effective.[7][8] Longer

incubation times may not necessarily improve efficiency and could decrease cell viability.

[8]

PEG Quality and Concentration: Polyethylene glycol (PEG) is crucial for promoting DNA

uptake.

Solution: Use high-quality PEG 3350 or 4000. Ensure the final concentration in the

transformation mix is correct as specified in the protocol.

Carrier DNA: Single-stranded carrier DNA, such as salmon sperm DNA, can significantly

increase transformation efficiency.
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Solution: Always include carrier DNA in your transformation mix. It should be denatured by

boiling before use.

Problem 3: High number of background colonies or
satellite colonies.
Question: I see a lawn of growth or many small "satellite" colonies around my larger

transformant colonies. What is causing this?

Answer:

High background can obscure true positive transformants and is often due to issues with the

selection agent or plating technique.

Aureobasidin A Concentration is Too Low: If the concentration of Aureobasidin A is not high

enough, non-transformed cells can survive and grow.

Solution: As mentioned previously, it is important to determine the MIC of Aureobasidin A

for your specific yeast strain. You may need to increase the concentration on your plates.

Degradation of Aureobasidin A: If the antibiotic has degraded, it will not be effective at

selecting for transformants.

Solution: Ensure proper storage of Aureobasidin A and use freshly prepared plates.

Plating Too Densely: Plating too many cells can lead to the depletion of Aureobasidin A in the

immediate vicinity of a true transformant, allowing non-transformed cells to grow as

satellites.

Solution: Plate a smaller volume of the transformation mixture or dilute the cell suspension

before plating.

Spontaneous Resistance: While rare, spontaneous mutations can arise that confer

resistance to Aureobasidin A.

Solution: To confirm that your colonies are true transformants, you can perform colony

PCR to verify the presence of your plasmid.
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Frequently Asked Questions (FAQs)
Q1: What is Aureobasidin A and how does it work?

Aureobasidin A is a cyclic depsipeptide antibiotic that is toxic to a wide range of fungi, including

Saccharomyces cerevisiae.[3] It acts by inhibiting the enzyme inositol phosphorylceramide

(IPC) synthase, which is essential for sphingolipid biosynthesis in yeast.[9][10][11] Inhibition of

this enzyme disrupts the cell membrane, leading to cell death.[2]

Q2: What is the AUR1-C gene?

The AUR1-C gene is a mutated version of the endogenous yeast AUR1 gene, which encodes

for IPC synthase. This mutation confers dominant resistance to Aureobasidin A.[3][9][12] The

altered enzyme is no longer effectively inhibited by the antibiotic, allowing transformed cells to

grow in its presence.

Q3: What is the recommended concentration of Aureobasidin A to use?

The optimal concentration can vary depending on the yeast strain and the plasmid used. For S.

cerevisiae, a starting concentration of 0.1-0.5 µg/mL is generally effective.[2][3][4] It is highly

recommended to determine the Minimal Inhibitory Concentration (MIC) for your specific

experimental conditions.

Q4: Can I use Aureobasidin A for selection in other yeast species?

Aureobasidin A is effective against other yeast species such as Schizosaccharomyces pombe

and Candida albicans.[3] However, the AUR1-C gene from S. cerevisiae may not be functional

in all other yeast species.[1] For selection in other yeasts, a species-specific resistance gene

may be required.

Q5: How should I prepare and store Aureobasidin A?

Aureobasidin A is typically dissolved in ethanol or methanol to create a stock solution.[1] This

stock solution should be stored at 4°C and protected from light. When preparing selection

plates, allow the autoclaved media to cool to 50-55°C before adding the Aureobasidin A to

prevent heat-induced degradation.
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Data Presentation
Table 1: Effect of Plasmid DNA Concentration on
Transformation Efficiency

Plasmid DNA (µg)
Relative Transformation
Efficiency

Notes

0.1 +++
Optimal for high-efficiency

transformations.

1.0 +++
Efficiency may begin to plateau

above this concentration.[6]

5.0 ++

Recommended for integrative

transformations with linearized

DNA.[6]

>10 +
High concentrations can

decrease efficiency.[5]

Table 2: Optimization of Heat Shock Duration
Heat Shock Duration
(minutes) at 42°C

Relative Transformation
Efficiency

Notes

5 +
Some transformation will

occur, but likely suboptimal.

15 +++
Often found to be the optimal

duration for S. cerevisiae.[7]

30 ++

Efficiency may begin to

decrease with longer

incubation.[13]

45 +
Can be effective, but may also

reduce cell viability.[6]
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Table 3: Recommended Aureobasidin A Concentrations
for S. cerevisiae

Yeast Strain Background
Recommended Starting
Concentration (µg/mL)

Notes

Laboratory Strains (e.g.,

S288c background)
0.1 - 0.2

These strains are generally

quite sensitive.

Wild or Industrial Strains 0.2 - 0.5+

May exhibit higher intrinsic

resistance; MIC determination

is crucial.[1]

Experimental Protocols
High-Efficiency Lithium Acetate (LiAc/PEG) Yeast
Transformation
This protocol is a standard method for achieving high transformation efficiency in S. cerevisiae.

Reagents and Media:

YPD medium

Sterile water

1 M Lithium Acetate (LiAc)

50% (w/v) Polyethylene Glycol (PEG 3350 or 4000)

10 mg/mL single-stranded carrier DNA (e.g., salmon sperm DNA)

Plasmid DNA

YPD plates containing the appropriate concentration of Aureobasidin A

Procedure:

Cell Preparation:
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Inoculate 5 mL of YPD with a single yeast colony and grow overnight at 30°C with shaking.

The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2.

Incubate at 30°C with shaking until the OD600 reaches 0.8-1.0 (mid-log phase).

Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

Wash the cell pellet with 25 mL of sterile water and centrifuge again.

Resuspend the cells in 1 mL of 100 mM LiAc.

Transformation:

In a microfuge tube, combine the following in order:

240 µL of 50% PEG

36 µL of 1 M LiAc

10 µL of 10 mg/mL boiled and chilled carrier DNA

1-5 µL of plasmid DNA (0.1-1 µg)

100 µL of the prepared yeast cell suspension

Sterile water to a final volume of ~360 µL

Vortex the mixture vigorously for 1 minute to completely resuspend the cell pellet.

Heat Shock and Recovery:

Incubate the tube at 42°C for 15-20 minutes.[14]

Centrifuge the cells at 8,000 x g for 1 minute and discard the supernatant.

(Optional but recommended for antibiotic selection) Resuspend the cell pellet in 1 mL of

sterile YPD medium and incubate at 30°C for 2-3 hours to allow for expression of the

resistance gene.
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Plating:

Centrifuge the recovered cells and resuspend the pellet in 100-200 µL of sterile water.

Plate the cell suspension onto YPD plates containing Aureobasidin A.

Incubate the plates at 30°C for 2-4 days until colonies appear.
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Caption: Mechanism of Aureobasidin A action and AUR1-C resistance.
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Caption: Workflow for yeast transformation with Aureobasidin A selection.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15181467?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15181467?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Low or No Colonies?

Positive Control OK?

Yes

Optimize Cell Prep:
- Mid-log phase
- Correct density

No

Aureobasidin A Conc. OK?

Yes

Check DNA:
- Quality & Quantity

- Vector integrity

No

Review Protocol:
- Reagent concentrations

- Incubation times

Optimize AbA Conc.:
- Titrate MIC

- Use fresh plates

No

Add/Extend Recovery Step

Yes

Transformation Successful

Click to download full resolution via product page

Caption: Troubleshooting logic for low transformation efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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